molecular formula C15H16N4O3 B2865185 6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 879457-23-5

6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2865185
CAS RN: 879457-23-5
M. Wt: 300.318
InChI Key: ZXMAHGZEAHKOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in the scientific community due to its potential applications in research. This compound is a derivative of the amino acid tryptophan and is synthesized through the reaction of 5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione with an amine. This compound has been found to have a number of potential applications in research, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Facile Construction of Substituted Pyrimidines

The synthesis of substituted pyrimido[4,5-d]pyrimidones demonstrates the chemical versatility of pyrimidine derivatives. This research highlights the potential of pyrimidine compounds for creating complex molecular structures that could have various applications in drug design and material science. The study's methodology could provide a foundation for further exploration of the unique chemical properties and applications of similar compounds (Hamama et al., 2012).

Optical and Nonlinear Optical Properties

Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical, nonlinear optical (NLO), and potential drug discovery applications. These compounds exhibited considerable NLO character, suggesting their utility in NLO device fabrications. This study provides insights into the multifunctional applications of pyrimidine derivatives in optics and pharmaceuticals (Mohan et al., 2020).

Antimicrobial Activity

The synthesis and preliminary evaluation of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives have demonstrated potential antimicrobial activities. This research suggests that pyrimidine derivatives could be promising candidates for developing new antibacterial and antitumor agents, highlighting their significant potential in medicinal chemistry (Alwan et al., 2014).

Molecular Frameworks and Hydrogen Bonding

The study of hydrogen-bonded frameworks in pyrimidine derivatives reveals intricate molecular arrangements that could inform the design of new materials with specific mechanical, optical, or electronic properties. Understanding these molecular interactions is crucial for material science and pharmaceuticals (Low et al., 2007).

properties

IUPAC Name

6-amino-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-22-10-2-3-12-11(6-10)9(8-17-12)4-5-19-13(16)7-14(20)18-15(19)21/h2-3,6-8,17H,4-5,16H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMAHGZEAHKOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=CC(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

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